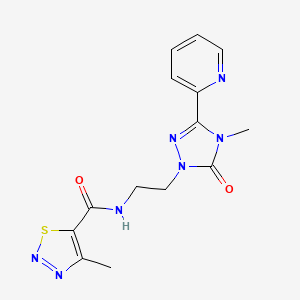
4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N7O2S and its molecular weight is 345.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure includes a thiadiazole moiety and a triazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N6O2S, and it has a molecular weight of approximately 358.42 g/mol. The presence of multiple heteroatoms (N and S) in its structure suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has not been extensively studied for its antimicrobial effects; however, its structural similarities to known active compounds suggest potential efficacy.
Anticancer Activity
The anticancer potential of triazole and thiadiazole derivatives has been documented in several studies. Compounds with these scaffolds have demonstrated activity against various cancer cell lines. For example, thiazole-containing compounds have shown cytotoxic effects with IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL in different cancer models . The mechanism of action often involves the induction of apoptosis and inhibition of tumor cell proliferation.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example:
- Enzyme Inhibition : Similar compounds have been noted to inhibit key metabolic enzymes in cancer cells.
- Receptor Binding : The compound may bind to receptors involved in cell growth and division, altering downstream signaling cascades.
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound can be influenced by various structural modifications:
- Substitution Patterns : The introduction of electron-donating or withdrawing groups can enhance or diminish activity.
- Ring Modifications : Variations in the thiadiazole or triazole rings can significantly impact potency.
- Linker Length : The length and nature of the linker between different moieties can also affect biological interactions.
Case Studies
Several studies have explored the biological activities of related compounds:
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2S/c1-9-11(24-19-17-9)13(22)16-7-8-21-14(23)20(2)12(18-21)10-5-3-4-6-15-10/h3-6H,7-8H2,1-2H3,(H,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXHQXAPAGRBDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














